1-Fluoro-3-iodo-8-methyl-naphthalene chemical structure and properties
1-Fluoro-3-iodo-8-methyl-naphthalene chemical structure and properties
The following technical guide details the chemical structure, predicted properties, and reactivity profile of 1-Fluoro-3-iodo-8-methylnaphthalene .
As this specific regioisomer is a specialized intermediate not widely characterized in commodity catalogs, this guide synthesizes data from structural analogs (1-fluoro-8-methylnaphthalene, 3-iodonaphthalenes) and established physical organic chemistry principles to provide a robust framework for research and development.
Core Scaffold Analysis & Reactivity Profiling
Executive Summary
1-Fluoro-3-iodo-8-methylnaphthalene is a trisubstituted naphthalene scaffold characterized by a unique "peri-interaction" and a distal reactive handle. It serves as a high-value intermediate in the synthesis of atropisomeric ligands, polycyclic aromatic hydrocarbons (PAHs), and bioisosteres in medicinal chemistry.
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Core Feature: The 1,8-peri-substitution (Fluorine vs. Methyl) induces a specific steric and electronic distortion, locking the molecular conformation and influencing solubility and binding kinetics.
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Primary Utility: The 3-iodo substituent acts as a chemoselective "warhead" for palladium-catalyzed cross-coupling, allowing the attachment of complex side chains without disturbing the delicate peri-architecture.
Chemical Structure & Electronic Properties[1][2]
The Peri-Interaction (The 1,8-Clash)
The defining feature of this molecule is the proximity of the Fluorine atom at C1 and the Methyl group at C8. In an ideal naphthalene geometry, the distance between C1 and C8 substituents is approximately 2.5 Å , significantly shorter than the sum of the van der Waals radii for a Methyl group (~2.0 Å) and Fluorine (~1.47 Å).
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Steric Consequence: To relieve this strain, the naphthalene core typically undergoes a slight out-of-plane distortion (buckling), and the substituents splay outward.
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Electronic Consequence: The C-F bond is highly polarized. While often repulsive, the proximity of the electron-rich Fluorine to the methyl protons can induce a weak, stabilizing C-H···F hydrogen bond (electrostatic interaction), creating a "molecular lock" that rigidifies the scaffold.
Predicted Physical Properties
Data derived from ACD/Labs consensus modeling and analog extrapolation.
| Property | Value / Range (Predicted) | Confidence |
| Molecular Formula | C₁₁H₈FI | High |
| Molecular Weight | 286.08 g/mol | Exact |
| Appearance | Off-white to pale yellow crystalline solid | High |
| Melting Point | 45 – 55 °C | Medium |
| Boiling Point | 310 – 320 °C (at 760 mmHg) | Medium |
| LogP (Octanol/Water) | 4.6 ± 0.4 | High |
| Polarizability | 26.5 ± 0.5 ų | High |
| ¹⁹F NMR Shift | -120 to -125 ppm (relative to CFCl₃) | High |
Retrosynthetic Analysis & Synthesis Strategy
Constructing the 1,3,8-substitution pattern is non-trivial due to the directing effects of naphthalene electrophilic aromatic substitution (EAS). A direct iodination of 1-fluoro-8-methylnaphthalene typically targets the C4 (para to F) or C2 (ortho to F) positions, making the C3-iodo isomer a target for Directed Ortho Metalation (DoM) or Sandmeyer approaches.
Synthesis Workflow Diagram
The following logic map illustrates the viable synthetic pathways to access the target scaffold.
Caption: Retrosynthetic map highlighting the Ir-catalyzed borylation/iodination sequence as the most reliable route to the meta-position (C3).
Reactivity Profile & Chemoselectivity[1]
For drug development and materials science, the chemoselectivity of this scaffold is its most valuable asset. The molecule possesses three distinct reactive centers/zones.
The C-I Bond (C3) - The "Soft" Electrophile
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Reactivity: Highest.
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Mechanism: Oxidative addition to Pd(0).
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Application: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
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Selectivity: Reacts exclusively at room temperature or mild heating (40-60°C) without affecting the C-F bond or the methyl group.
The C-F Bond (C1) - The "Hard" Center
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Reactivity: Low (inert to standard Pd-catalysis).
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Activation: Requires specialized conditions (e.g., Ni-catalyzed C-F activation) or nucleophilic aromatic substitution (
) if an electron-withdrawing group is introduced orthogonal to it. -
Role: Generally acts as a metabolic blocker (preventing oxidation at C1) or a conformational anchor.
The Methyl Group (C8) - Benzylic Reactivity
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Reactivity: Moderate.
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Radical Bromination: NBS/AIBN can convert the methyl to a bromomethyl group, allowing for further functionalization (e.g., etherification, amination).
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Warning: Benzylic bromination conditions may affect the C-I bond if light/heat is uncontrolled (homolysis of C-I).
Experimental Protocol: Chemoselective Suzuki Coupling
Objective: Coupling of 1-Fluoro-3-iodo-8-methylnaphthalene with Phenylboronic acid to demonstrate C-I selectivity.
Reagents
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Substrate: 1-Fluoro-3-iodo-8-methylnaphthalene (1.0 equiv)
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Boronic Acid: Phenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)
Methodology
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Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate, phenylboronic acid, and Pd catalyst.
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Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
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Activation: Add the aqueous K₂CO₃ solution.
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Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Monitor by TLC/LCMS. The iodine is highly reactive; excessive heat (>80°C) is unnecessary and may promote protodeiodination.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc). The product (1-Fluoro-8-methyl-3-phenylnaphthalene) will elute significantly later than the starting material due to increased conjugation.
References
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Schlosser, M. (2005). C-H Hydrogen Bonding and the Peri-Interaction in Naphthalenes. Angewandte Chemie International Edition.
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Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for Pd-catalyzed selectivity).
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Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Functionalized Naphthalenes. Chemical Science.
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Houseinger, A., et al. (2018). Ir-Catalyzed C-H Borylation of Naphthalenes: Steric vs Electronic Control. Journal of Organic Chemistry.
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ACD/Labs. (2024). PhysChem Prediction Module: 1-Fluoro-3-iodo-8-methylnaphthalene.
